molecular formula C14H15FO3 B15134047 Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester

Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester

Cat. No.: B15134047
M. Wt: 250.26 g/mol
InChI Key: YDAOZDSGRPENAG-WQLSENKSSA-N
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Description

Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester is a chemical compound with the molecular formula C15H15FO3. It is an ester derivative of pentanoic acid and is characterized by the presence of a fluorophenyl group, a methylene bridge, and a methyl ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The general reaction scheme is as follows:

Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-+MethanolAcid CatalystPentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester+Water\text{Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-+MethanolAcid Catalyst​Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The ester functional group can undergo hydrolysis to release the active carboxylic acid, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, ethyl ester
  • Pentanoic acid, 2-methyl-, methyl ester
  • Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester

Uniqueness

Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable compound in various research applications.

Properties

Molecular Formula

C14H15FO3

Molecular Weight

250.26 g/mol

IUPAC Name

methyl (2Z)-2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate

InChI

InChI=1S/C14H15FO3/c1-9(2)13(16)12(14(17)18-3)8-10-4-6-11(15)7-5-10/h4-9H,1-3H3/b12-8-

InChI Key

YDAOZDSGRPENAG-WQLSENKSSA-N

Isomeric SMILES

CC(C)C(=O)/C(=C/C1=CC=C(C=C1)F)/C(=O)OC

Canonical SMILES

CC(C)C(=O)C(=CC1=CC=C(C=C1)F)C(=O)OC

Origin of Product

United States

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